molecular formula C12H17ClN2O3S B4792141 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide

4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide

Cat. No. B4792141
M. Wt: 304.79 g/mol
InChI Key: JRXJOWTZMGXQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide, also known as CDMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CDMB is a sulfonamide derivative that has been synthesized using a variety of methods. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Mechanism of Action

4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide is a potent inhibitor of PKC. It binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling. This inhibition of PKC activity has been found to have a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to inhibit the proliferation of vascular smooth muscle cells, which may have implications for the treatment of cardiovascular disease. 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide in laboratory experiments is its specificity for PKC. It has been found to be a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in cellular signaling pathways. However, one limitation of using 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide is its potential toxicity. It has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide. One area of interest is the development of new derivatives of 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide and its effects on cellular signaling pathways. Finally, there is potential for 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide to be used in the development of new treatments for cancer, cardiovascular disease, and inflammatory diseases.

Scientific Research Applications

4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been found to have a variety of scientific research applications. It has been used as a tool to study the role of protein kinase C (PKC) in cellular signaling pathways. It has also been used to investigate the role of PKC in the regulation of ion channels. Additionally, 4-chloro-2,5-dimethyl-N-4-morpholinylbenzenesulfonamide has been used as a tool to study the effects of PKC on the cytoskeleton and cell morphology.

properties

IUPAC Name

4-chloro-2,5-dimethyl-N-morpholin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O3S/c1-9-8-12(10(2)7-11(9)13)19(16,17)14-15-3-5-18-6-4-15/h7-8,14H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXJOWTZMGXQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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